molecular formula C11H16ClNO3S B2863855 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide CAS No. 409357-28-4

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide

Cat. No.: B2863855
CAS No.: 409357-28-4
M. Wt: 277.76
InChI Key: BZXYBUBCQYBQTM-UHFFFAOYSA-N
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Description

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is an organic compound with the molecular formula C11H16ClNO3S. It is a sulfonamide derivative, characterized by the presence of a chloro group, diethylamino group, and a methoxy group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide typically involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with diethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent, such as dichloromethane, at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Nucleophilic Substitution: Formation of substituted sulfonamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide involves its interaction with specific molecular targets. For instance, as a sulfonamide derivative, it may inhibit the activity of certain enzymes by mimicking the structure of the enzyme’s natural substrate. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biochemical effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N,N-dimethyl-3-methoxybenzenesulfonamide
  • 4-chloro-N,N-diethylbenzenesulfonamide
  • 4-chloro-3-methoxybenzenesulfonamide

Uniqueness

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide is unique due to the presence of both diethylamino and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with molecular targets compared to similar compounds .

Properties

IUPAC Name

4-chloro-N,N-diethyl-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO3S/c1-4-13(5-2)17(14,15)9-6-7-10(12)11(8-9)16-3/h6-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYBUBCQYBQTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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